N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
“N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide” is a mouthful, but its structure holds promise! Let’s break it down:
- The compound features a thiadiazole ring fused with a thiazole ring, creating a unique hybrid nucleus.
- Its hydrogen bond-accepting and donating properties make it an intriguing pharmacophore.
- Researchers have explored its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition.
Preparation Methods
Synthetic Routes:: An efficient synthesis involves nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene. This metal-free protocol yields 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in excellent yields .
Chemical Reactions Analysis
Reactions::
- The compound may undergo oxidation, reduction, and substitution reactions.
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Multifunctional Uses::
- Chemistry: As a synthetic intermediate for novel compounds.
- Biology: Potential as enzyme inhibitors (carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity).
- Medicine: Anticancer, antimicrobial, and anti-inflammatory properties.
- Industry: Drug design and development.
Mechanism of Action
Molecular Targets::
- Specific interactions with various receptors.
- Further studies needed to elucidate precise pathways.
Comparison with Similar Compounds
Uniqueness::
- Compare with other triazolothiadiazines (isomers) .
- Highlight its distinct features.
Properties
Molecular Formula |
C16H13FN4OS2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C16H13FN4OS2/c17-11-5-3-9(4-6-11)14-18-12(8-23-14)7-13(22)19-16-21-20-15(24-16)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,19,21,22) |
InChI Key |
GJVIRFQNGHZPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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